2-(5-Chlorothiophene-2-sulfonamido)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

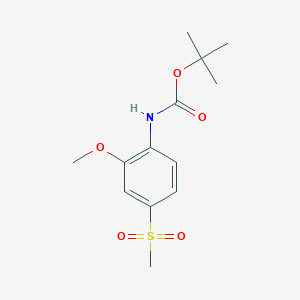

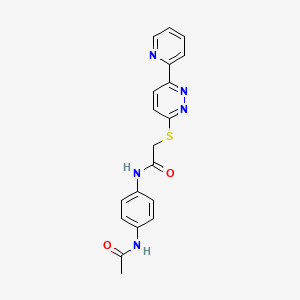

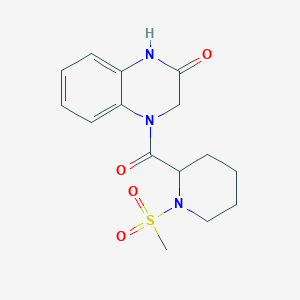

2-(5-Chlorothiophene-2-sulfonamido)acetic acid is a chemical compound with the CAS Number: 1017141-27-3 . Its IUPAC name is {[(5-chloro-2-thienyl)sulfonyl]amino}acetic acid . The compound has a molecular weight of 255.7 .

Molecular Structure Analysis

The InChI code for 2-(5-Chlorothiophene-2-sulfonamido)acetic acid is 1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Synthesis and Derivatization

Facile Synthesis and Urease Inhibition : The compound has been utilized in the facile synthesis of thiophene sulfonamide derivatives. These derivatives show significant urease inhibition activity, with one derivative demonstrating higher activity than the standard thiourea. This synthesis involves Suzuki cross-coupling reactions under mild temperature conditions (Noreen et al., 2017).

Nucleophilic Reactions and Heterocyclization : The compound reacts with mercaptoacetic acid ethyl ester, leading to the formation of novel thiophene derivatives. This reaction is significant in the study of heterocyclization processes and the synthesis of new chemical structures (Ivanov et al., 2016).

Formation of Thiophenesulfonamides : Research shows that sulfochlorination of similar compounds results in mixtures of mono-and dihalothiophenesulfonyl chlorides, which can be converted into stable thiophenesulfonamides. This process is valuable in the study of physicochemical properties of such compounds (Rozentsveig et al., 2007).

Biological and Pharmaceutical Applications

Antimicrobial Activities : Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. For instance, the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole demonstrated notable antimicrobial properties (El‐Emary et al., 2002).

Cytotoxic Activity Against Cancer Cells : Some sulfonamide derivatives, including those related to 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, have shown cytotoxic activity against specific cancer cell lines, highlighting their potential in cancer research (Ghorab et al., 2015).

Antiviral Activity : Derivatives like 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides synthesized from similar compounds have shown antiviral activity against tobacco mosaic virus, indicating potential in antiviral research (Chen et al., 2010).

Environmental and Analytical Chemistry

Detection in Environmental Samples : Techniques have been established for detecting sulfonamide residues, including those similar to 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, in environmental samples like agricultural water, which is crucial for environmental monitoring (Jiménez-Díaz et al., 2008).

Detection in Animal Tissues : Methods have been developed for the detection of sulfonamides in animal tissues, which is vital for food safety and regulatory compliance (Hela et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-[(5-chlorothiophen-2-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYBBYUNQLAKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)

![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)

![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)